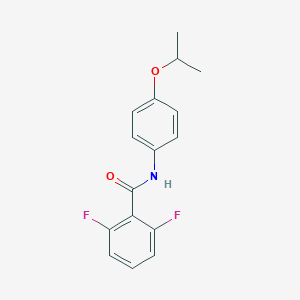![molecular formula C20H23NO4 B267052 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the inhibition of specific enzymes that are involved in cancer cell growth and proliferation. The compound also activates certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It exhibits anti-inflammatory properties and can help in reducing inflammation in the body. It also has antioxidant properties and can help in preventing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. The compound is also relatively easy to synthesize, making it accessible for researchers.
However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at higher concentrations.
Future Directions
The potential applications of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in scientific research are vast. Some of the future directions for research include:
1. Studying the compound's potential use in treating other types of cancer.
2. Investigating the compound's mechanism of action in neuroprotection and its potential use in treating neurodegenerative diseases.
3. Exploring the compound's potential use in treating other inflammatory disorders.
4. Studying the compound's toxicity and developing ways to reduce its toxicity in normal cells.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Its potential applications in cancer research, neuroprotection, and inflammation make it a promising compound for future research.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the reaction of 3-methylphenol with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that the compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
The compound has also been studied for its potential use in treating neurodegenerative diseases. It has been found to have neuroprotective effects and can help in preventing the death of neurons in the brain.
properties
Product Name |
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO4/c1-15-6-4-7-16(12-15)24-14-20(22)21-18-9-2-3-10-19(18)25-13-17-8-5-11-23-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,21,22) |
InChI Key |
YQBVJVGPHFAEFT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)